KRN7000

Description

Properties

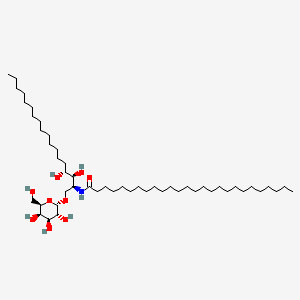

IUPAC Name |

N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H99NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-45(54)51-42(41-59-50-49(58)48(57)47(56)44(40-52)60-50)46(55)43(53)38-36-34-32-30-28-16-14-12-10-8-6-4-2/h42-44,46-50,52-53,55-58H,3-41H2,1-2H3,(H,51,54)/t42-,43+,44+,46-,47-,48-,49+,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFKFAKEUMHBLV-BYSUZVQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H99NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40935847 | |

| Record name | alpha-Galactosylceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

858.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158021-47-7 | |

| Record name | N-[(1S,2S,3R)-1-[(α-D-Galactopyranosyloxy)methyl]-2,3-dihydroxyheptadecyl]hexacosanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158021-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | KRN 7000 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158021477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KRN-7000 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-Galactosylceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPHA-GALACTOSYLCERAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX671898JF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of KRN7000: A Technical Guide

Executive Summary

KRN7000, a synthetic analog of the marine sponge-derived α-galactosylceramide (α-GalCer), is a potent immunostimulatory glycolipid that functions as a specific ligand for invariant Natural Killer T (iNKT) cells. Its mechanism of action is centered on its presentation by the non-polymorphic, MHC class I-like molecule, CD1d, on the surface of antigen-presenting cells (APCs). The recognition of the this compound-CD1d complex by the semi-invariant T-cell receptor (TCR) on iNKT cells triggers a powerful and rapid activation cascade. This results in the release of a broad spectrum of cytokines, bridging the innate and adaptive immune systems. This activation cascade is responsible for the potent anti-tumor activities observed in numerous preclinical models. This document provides a detailed overview of this mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: From Antigen Presentation to Immune Cascade

The activity of this compound is a multi-step process initiated by its interaction with APCs and culminating in the broad activation of downstream immune effectors.

-

Uptake and Lysosomal Trafficking: this compound is taken up by professional APCs, such as dendritic cells (DCs), through endocytosis. It is then trafficked into the endo-lysosomal pathway.

-

Loading onto CD1d: Inside late endosomal or lysosomal compartments, this compound's lipid tails are loaded into the two hydrophobic pockets (A' and F') of the CD1d molecule.[1] Key hydrogen bonds, particularly involving the galactose 2-OH group and the phytosphingosine (B30862) 3-OH group, anchor the glycolipid within the CD1d binding groove, positioning the polar galactose head group for external recognition.[1]

-

Surface Presentation: The stable this compound-CD1d complex is transported to the APC surface.

-

iNKT Cell Recognition and Activation: The semi-invariant TCR of an iNKT cell specifically recognizes the this compound-CD1d complex.[1] This interaction is of notably high affinity for a TCR-ligand pair. The invariant Vα14-Jα18 TCR α-chain in mice (Vα24-Jα18 in humans) plays a dominant role in recognizing the complex.[2] This binding event initiates a signaling cascade within the iNKT cell, leading to its activation.

-

Biphasic Cytokine Release: Upon activation, iNKT cells rapidly secrete large quantities of both T-helper 1 (Th1) type cytokines, such as interferon-gamma (IFN-γ), and Th2-type cytokines, like interleukin-4 (IL-4).[1][3] This initial burst of cytokines is a hallmark of this compound stimulation.

-

Downstream Immune Activation (Transactivation): The cytokines released by iNKT cells act on other immune cells, creating a widespread adjuvant effect. IFN-γ activates NK cells, enhances DC maturation (leading to increased IL-12 production), and promotes the development of cytotoxic T lymphocytes (CTLs).[3][4][5] This transactivation of multiple cell types is critical for the anti-tumor effects of this compound.[6]

References

- 1. Synthesis of all Stereoisomers of this compound, the CD1d-binding NKT Cell Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical development of a novel CD1d-binding NKT cell ligand as a vaccine adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential recognition of CD1d-α-galactosyl ceramide by the Vβ8.2 and Vβ7 semi-invariant NKT T-cell receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. adipogen.com [adipogen.com]

- 5. Structure and binding kinetics of three different human CD1d–α-galactosylceramide–specific T cell receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereospecific Synthesis and Biological Evaluation of this compound Analogues with Thio-modifications at the Acyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the KRN7000 iNKT Cell Activation Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Invariant Natural Killer T (iNKT) cells are a unique subset of T lymphocytes that play a critical role in bridging the innate and adaptive immune systems.[1] Their activation can powerfully influence a range of immune responses, making them an attractive target for immunotherapies against cancer, infectious diseases, and autoimmune conditions.[2][3] KRN7000 (α-galactosylceramide or α-GalCer) is the prototypical and most potent synthetic glycolipid agonist for iNKT cells.[2][4] This document provides a comprehensive technical overview of the molecular and cellular pathway by which this compound activates iNKT cells, detailing the antigen presentation process, the intracellular signaling cascade, and the downstream immunological consequences. It includes quantitative data, key experimental protocols, and detailed pathway visualizations to serve as a resource for research and development.

Core Mechanism: Antigen Presentation

The activation of iNKT cells by this compound is not direct but is mediated by antigen-presenting cells (APCs), such as dendritic cells (DCs). The process involves the presentation of the glycolipid antigen by the non-classical MHC class I-like molecule, CD1d.[5][6]

-

Uptake and Loading: this compound is taken up by APCs. The loading of this compound onto CD1d molecules can occur through two primary routes. It can be loaded onto CD1d molecules on the cell surface or, more efficiently, loaded within endocytic compartments after internalization.[7][8] Factors within these acidic endosomal compartments, such as saposins, facilitate the insertion of the lipid into the hydrophobic binding groove of CD1d.[7]

-

CD1d-KRN7000 Complex Formation: this compound, an α-galactosylated sphingolipid, binds within the hydrophobic grooves of the CD1d protein.[4][6] The affinity of the interaction between the this compound-CD1d complex and the mouse iNKT cell T cell receptor (TCR) is approximately 100 nM.[6]

-

Surface Presentation: The stable CD1d-KRN7000 complex is then presented on the surface of the APC.

-

TCR Recognition: The complex is specifically recognized by the semi-invariant T cell receptor (TCR) expressed by iNKT cells.[9][10] In mice, this TCR is characterized by a Vα14-Jα18 rearrangement, while in humans, it is Vα24-Jα18.[3][11] This recognition event forms an immunological synapse and initiates the intracellular signaling cascade.

The Intracellular Signaling Pathway

Upon TCR engagement with the CD1d-KRN7000 complex, a signaling cascade is initiated within the iNKT cell, sharing many components with conventional T cell activation but with distinct kinetics. The result is rapid and potent effector function.

The key signaling events include:

-

Proximal Signaling: TCR ligation triggers the activation of Src-family kinases, which phosphorylate ITAMs on the CD3 subunits.

-

Adaptor Protein Assembly: The adaptor protein SLP-76 is a critical hub in this pathway.[12] It becomes phosphorylated and serves as a scaffold to recruit other signaling molecules, forming a larger complex.[13][14]

-

Vav1 Activation: The guanine (B1146940) nucleotide exchange factor Vav1 is essential for iNKT cell development and activation.[15][16] It is recruited to the signaling complex and, upon activation, regulates cytoskeletal rearrangement and downstream kinase cascades.[17] Vav1 is required for the activation of mitogen-activated protein kinases (MAPKs) like ERK.[18]

-

PLCγ1 Activation: Vav1 is required for the activation of Phospholipase C-γ1 (PLCγ1).[19] PLCγ1 activation is a pivotal step, as it hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[20][21]

-

Second Messenger Signaling: IP3 triggers the release of Ca²⁺ from intracellular stores, leading to a sustained calcium flux. This calcium influx activates the transcription factor NFAT (Nuclear Factor of Activated T-cells). DAG activates Protein Kinase C (PKC), which in turn can activate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

-

Gene Transcription: Activated transcription factors translocate to the nucleus to drive the expression of a wide array of genes, most notably those for cytokines. iNKT cells are characterized by their ability to rapidly produce large amounts of both Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4, IL-13) cytokines.[3][9]

Downstream Immunological Consequences

The rapid secretion of a diverse cytokine profile by activated iNKT cells orchestrates a broad downstream immune response, a process known as transactivation.

-

NK Cell Activation: IFN-γ produced by iNKT cells is a potent activator of Natural Killer (NK) cells.[3] Activated NK cells increase their cytotoxicity, proliferate, and produce their own wave of IFN-γ, which is crucial for the antitumor effects of this compound.[11][22]

-

Dendritic Cell Maturation: iNKT cell activation induces the full maturation of DCs, enhancing their ability to prime adaptive immune responses.[6]

-

B and T Cell Activation: iNKT cells can provide help to B cells and promote the activation and expansion of CD4+ and CD8+ T cells, thereby linking the innate response to a robust adaptive immune response.[1]

Quantitative Data on this compound-Mediated Activation

The response to this compound and its analogues can be quantified by measuring cytokine production, cell proliferation, and activation marker expression. The structural properties of the α-galactosylceramide, particularly the length of the acyl and sphingosine (B13886) chains, can significantly influence the resulting cytokine profile.[1][7]

Table 1: Comparative Cytokine Release Profile

| Glycolipid | Time Post-Injection | Dominant Cytokine | Secondary Cytokine | Cytokine Bias | Reference |

| This compound | 2 hours | IL-4 (peak) | Low IFN-γ | Mixed Th1/Th2 | [7] |

| 12-24 hours | IFN-γ (plateau) | Low IL-4 | [7] | ||

| C20:2 Analogue | 2 hours | IL-4 (preserved) | Diminished IFN-γ | Th2-skewed | [7] |

| 20 hours | Barely detectable IFN-γ | [7] | |||

| OCH Analogue | 72 hours (in vitro) | IL-4 | Weaker IFN-γ | Th2-skewed | [1] |

| S-KRN7000 | 16 hours | Slightly more IFN-γ than this compound | IL-4 | Th1-biased | [23] |

Table 2: Proliferative Response of Mouse iNKT Cells to this compound Stereoisomers

| Stereoisomer | In Vitro Proliferation | Notes | Reference |

| 1c (this compound) | ++++ (Good) | The canonical and most potent isomer. | [9] |

| 1a, 1d, 1g | +++ (Good) | Showed significant, but slightly less, proliferation. | [9] |

| 1b, 1f, 1h | + (Weak) | Much weaker proliferative response. | [9] |

Key Experimental Protocols

The study of this compound-mediated iNKT cell activation relies on a set of established in vivo and in vitro methodologies.

6.1 Protocol: In Vitro iNKT Cell Activation and IL-2 Assay

This protocol is used to screen the activity of this compound analogues by measuring the activation of an iNKT cell hybridoma.

-

Cell Plating: Plate APCs (e.g., bone marrow-derived DCs or RMA-S cells transfected with mouse CD1d) in a 96-well plate at 5 x 10⁴ cells/well.[8][24]

-

Glycolipid Loading: Add this compound or analogue compounds at graded concentrations (e.g., 0.1 to 1000 ng/mL) to the APCs and incubate overnight at 37°C to allow for uptake and loading onto CD1d.[8]

-

Washing: Wash the APCs three times with PBS to remove any unloaded glycolipid.

-

Co-culture: Add iNKT cell hybridomas (e.g., DN32.D3) at 5 x 10⁴ cells/well to the washed APCs.

-

Incubation: Co-culture the cells for 24-48 hours at 37°C.

-

Analysis: Collect the supernatant and measure the concentration of secreted IL-2 using a standard ELISA kit. IL-2 secretion is a direct correlate of iNKT cell activation.

6.2 Protocol: In Vivo Cytokine Analysis in Mice

This protocol measures the systemic cytokine response following this compound administration.

-

Animal Model: Use C57BL/6 mice (8-15 weeks old), a common strain for immunological studies.[7]

-

Compound Administration: Inject mice intraperitoneally (i.p.) or intravenously (i.v.) with this compound (typically 1-5 µg per mouse) dissolved in a suitable vehicle (e.g., DMSO/Tween/Saline).

-

Sample Collection: Collect blood samples via retro-orbital or tail bleed at specific time points. For a kinetic analysis, key time points are 2 hours (for peak IL-4) and 12-24 hours (for peak IFN-γ).[7][24]

-

Serum Preparation: Allow blood to clot and centrifuge to separate the serum.

-

Cytokine Measurement: Quantify the concentrations of IL-4 and IFN-γ in the serum using commercially available ELISA kits according to the manufacturer's instructions.

Conclusion

The this compound-iNKT cell activation pathway is a potent and multifaceted immunological event. It begins with the specific presentation of a synthetic glycolipid by APCs and culminates in the rapid activation of a key regulatory T cell population. The ensuing signaling cascade, involving critical nodes such as SLP-76 and Vav1, leads to a robust cytokine release that bridges innate and adaptive immunity. Understanding the nuances of this pathway, from the structural requirements of the glycolipid agonist to the kinetics of the downstream cellular response, is paramount for rationally designing next-generation iNKT cell-based therapeutics with tailored, disease-specific immunological outcomes.

References

- 1. Synthesis of truncated analogues of the iNKT cell agonist, α-galactosyl ceramide (this compound), and their biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-S-GalCer: Synthesis and Evaluation for iNKT Cell Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. State of play in the molecular presentation and recognition of anti-tumor lipid-based analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. adipogen.com [adipogen.com]

- 7. pnas.org [pnas.org]

- 8. Production and characterization of monoclonal antibodies against complexes of the NKT cell ligand α-galactosylceramide bound to mouse CD1d - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of all Stereoisomers of this compound, the CD1d-binding NKT Cell Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Production and characterization of monoclonal antibodies against complexes of the NKT cell ligand alpha-galactosylceramide bound to mouse CD1d - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation or anergy: NKT cells are stunned by α-galactosylceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Complementary Phosphorylation Sites in the Adaptor Protein SLP-76 Promote Synergistic Activation of Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The SLP-76 SH2 domain is required for T cell development and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SLP-76 mediates and maintains activation of the Tec family kinase ITK via the T cell antigen receptor-induced association between SLP-76 and ITK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Vav-1 regulates NK T cell development and NK cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Vav1: a key signal transducer downstream of the TCR [pubmed.ncbi.nlm.nih.gov]

- 18. Functional Dichotomy in Natural Killer Cell Signaling: Vav1-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Vav1 Transduces T Cell Receptor Signals to the Activation of Phospholipase C-γ1 via Phosphoinositide 3-Kinase-dependent and -independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Scaffold protein SLP-76 primes PLCγ1 for activation by ITK mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pleiotropic Contributions of Phospholipase C-γ1 (PLC-γ1) to T-Cell Antigen Receptor-Mediated Signaling: Reconstitution Studies of a PLC-γ1-Deficient Jurkat T-Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sequential activation of NKT cells and NK cells provides effective innate immunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Stereospecific Synthesis and Biological Evaluation of this compound Analogues with Thio-modifications at the Acyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Amide-Linked C4”-Saccharide Modification of this compound Provides Potent Stimulation of Human Invariant NKT Cells and Anti-Tumor Immunity in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of α-Galactosylceramide (KRN7000): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-galactosylceramide (B1228890) (α-GalCer, KRN7000) is a potent synthetic glycolipid that has emerged as a key tool in immunotherapy research. Originally derived from the marine sponge Agelas mauritianus, this compound is a specific and high-affinity ligand for the CD1d molecule, a non-classical MHC class I-like protein expressed on antigen-presenting cells (APCs).[1][2][3] The primary biological function of this compound is the activation of a unique population of lymphocytes known as invariant Natural Killer T (iNKT) cells.[4][5] This activation triggers a cascade of downstream immunological events, including the rapid release of a broad spectrum of cytokines and the subsequent activation of other immune effector cells.[1][6] This guide provides an in-depth overview of the mechanism of action of this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical pathways and workflows involved in its study.

Mechanism of Action

The immunological activity of this compound is initiated through its stereospecific interaction with the CD1d protein on the surface of APCs, such as dendritic cells (DCs).[3][7] The lipid chains of this compound anchor within the two hydrophobic pockets of the CD1d binding groove, exposing the polar galactose headgroup for recognition by the T-cell receptor (TCR) of iNKT cells.[7]

Invariant NKT cells are characterized by a semi-invariant TCR, which in humans consists of a Vα24-Jα18 chain paired with a limited repertoire of Vβ chains (predominantly Vβ11).[8][9] The binding of the iNKT TCR to the this compound-CD1d complex is a high-avidity interaction that triggers the activation of the iNKT cell.[5][6]

Upon activation, iNKT cells rapidly secrete large quantities of both T helper 1 (Th1) and T helper 2 (Th2) cytokines.[6][7]

-

Th1 Cytokines : Primarily interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). These cytokines are crucial for cell-mediated immunity, including anti-tumor and anti-viral responses.[6]

-

Th2 Cytokines : Primarily Interleukin-4 (IL-4), IL-10, and IL-13. These cytokines are involved in humoral immunity and can also play a role in downregulating inflammatory responses.[6]

This initial cytokine burst leads to the downstream activation of a wide array of other immune cells, including:

-

Natural Killer (NK) cells

-

Conventional T cells (CD4+ and CD8+)

-

B cells

-

Dendritic cells

-

Macrophages [1]

This broad-based immune stimulation underlies the potent anti-tumor effects of this compound observed in numerous preclinical models.[1][8] The antitumor activity is dependent on iNKT cells, as these effects are not observed in iNKT cell-deficient mice.[1]

Quantitative Data Summary

The biological activity of this compound and its analogs has been quantified in various studies. The following tables summarize key findings regarding cytokine production and clinical trial dosages.

Table 1: Cytokine Release Profile in Mice Following this compound Administration

| Cytokine | Peak Time Post-Injection | Serum Level (approx.) | Study Model | Reference |

| IL-4 | 2 hours | Variable, potent induction | C57BL/6 Mice | [10] |

| IFN-γ | 12 - 24 hours | Plateaued levels | C57BL/6 Mice | [10] |

| IFN-γ | 4-24 hours | >10,000 pg/ml (after single injection) | B6 WT Mice | [11] |

| IL-4 | 4 hours | ~2,000 pg/ml (after single injection) | B6 WT Mice | [11] |

Note: Cytokine levels can vary significantly based on the dose, route of administration, and specific mouse strain used.

Table 2: Human Clinical Trial Dosage and Observations

| Study Phase | Patient Population | Dose Range | Key Observations | Reference(s) |

| Phase I | Solid Tumors | 50 - 4800 µg/m² (IV) | Well-tolerated; biological effects (e.g., increased TNF-α, GM-CSF) depended on pre-treatment iNKT cell numbers; no dose-limiting toxicity observed. | [1] |

| Phase I | Advanced/Recurrent NSCLC | 5 x 10⁷ to 1 x 10⁹ cells/m² (α-GalCer-pulsed DCs, IV) | Well-tolerated; increase in peripheral blood Vα24 iNKT cells in some patients; two cases showed disease stabilization for over a year. | [12][13] |

| Phase I | Metastatic Solid Tumors | 1 x 10⁶ to 3 x 10⁷ cells (α-GalCer-pulsed DCs, IV & ID) | IV administration showed greater effects on peripheral iNKT cells and secondary immune activation (T and NK cells) compared to ID. | [14] |

Key Experimental Protocols

In Vitro iNKT Cell Activation Assay

This protocol outlines a standard method for assessing the ability of this compound to activate iNKT cells in a mixed cell culture.

-

Cell Preparation : Isolate peripheral blood mononuclear cells (PBMCs) from human blood or splenocytes from mice.[9][15] For human studies, iNKT cell clones can also be used with CD1d-transfected APCs.[9]

-

Antigen Pulsing : Incubate antigen-presenting cells (e.g., monocyte-derived dendritic cells or a CD1d-expressing cell line) with this compound at various concentrations (e.g., 1-500 nM) for a specified period (e.g., 2-4 hours) to allow for uptake and presentation on CD1d.[9][13] A typical concentration for pulsing DCs is 100 ng/mL.[13]

-

Co-culture : Add the iNKT-containing cell population (PBMCs or splenocytes) to the this compound-pulsed APCs.

-

Incubation : Culture the cells for 24-72 hours.[9]

-

Readout - Cytokine Measurement : Harvest the culture supernatant and measure the concentration of key cytokines (e.g., IFN-γ, IL-4) using an Enzyme-Linked Immunosorbent Assay (ELISA).[9]

-

Readout - Proliferation Assay : Alternatively, add [³H]thymidine during the final hours of culture and measure its incorporation to assess cell proliferation.[10]

In Vivo Murine Tumor Model

This protocol describes a common workflow for evaluating the anti-tumor efficacy of this compound in a mouse model.

-

Tumor Cell Implantation : Inject tumor cells (e.g., B16 melanoma) intravenously or subcutaneously into syngeneic mice (e.g., C57BL/6).[8]

-

This compound Administration : Administer this compound, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection.[8] Dosing can be prophylactic (before or at the time of tumor inoculation) or therapeutic (after tumor establishment).[8] A typical dose might be 2 µg per mouse.[8]

-

Monitoring : Monitor mice for tumor growth (e.g., by caliper measurement for subcutaneous tumors) and overall survival.[8]

-

Immunological Analysis : At specified time points, collect blood, spleen, or liver to analyze immune cell populations by flow cytometry (e.g., staining for iNKT cells, NK cells) and measure serum cytokine levels via ELISA.[8][10]

-

Endpoint : The primary endpoints are typically tumor burden (size or number of metastatic nodules) and survival prolongation.[8]

Conclusion

This compound is a foundational tool for studying iNKT cell biology and a promising agent in the field of immunotherapy. Its ability to act as a potent adjuvant, bridging the innate and adaptive immune systems, has been demonstrated extensively in preclinical models of cancer, infectious disease, and autoimmune conditions.[5][8] While early clinical trials in cancer patients have shown that this compound is well-tolerated, its therapeutic efficacy as a monotherapy has been modest, often limited by the low number of iNKT cells in cancer patients.[1][16] Current and future research is focused on optimizing its use, for example, through co-administration with other immunotherapies, developing analogs with more biased (Th1 or Th2) cytokine profiles, and using this compound-pulsed dendritic cells to enhance its potency and control over the immune response.[14][17] The detailed understanding of its biological function continues to drive the development of next-generation glycolipid immunomodulators.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. avantiresearch.com [avantiresearch.com]

- 3. journal.whioce.com [journal.whioce.com]

- 4. α-GalCer, an α-Candidate in Tumour Suppression | The Meducator [journals.mcmaster.ca]

- 5. adipogen.com [adipogen.com]

- 6. Synthesis of all Stereoisomers of this compound, the CD1d-binding NKT Cell Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereospecific Synthesis and Biological Evaluation of this compound Analogues with Thio-modifications at the Acyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. α-Galactosylceramide (this compound) suppression of chemical- and oncogene-dependent carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amide-Linked C4”-Saccharide Modification of this compound Provides Potent Stimulation of Human Invariant NKT Cells and Anti-Tumor Immunity in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. pnas.org [pnas.org]

- 12. A phase I study of alpha-galactosylceramide (this compound)-pulsed dendritic cells in patients with advanced and recurrent non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Effects of α‐galactosylceramide (this compound), interleukin‐12 and interleukin‐7 on phenotype and cytokine profile of human Vα24+ Vβ11+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

review of KRN7000 in immunology research

An In-depth Technical Guide to KRN7000 in Immunology Research

Introduction

This compound, a synthetic analog of the α-galactosylceramide (α-GalCer) originally isolated from the marine sponge Agelas mauritianus, is a potent immunostimulatory glycolipid.[1][2][3][4] It has garnered significant interest in the field of immunology for its specific and powerful activation of invariant Natural Killer T (iNKT) cells, a unique subset of T lymphocytes that bridge the innate and adaptive immune systems.[3][5][6] Upon activation, iNKT cells rapidly produce a broad spectrum of cytokines, orchestrating a downstream immune cascade with therapeutic potential against cancer, infectious diseases, and autoimmune disorders.[1][7][8][9] This technical guide provides a comprehensive review of this compound, focusing on its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visual representations of its immunological pathways.

Core Mechanism of Action

The immunological activity of this compound is initiated through its interaction with the CD1d molecule, a non-classical MHC class I-like protein expressed on the surface of antigen-presenting cells (APCs) such as dendritic cells (DCs).[1][2][3] The lipid portion of this compound anchors within the hydrophobic groove of the CD1d molecule, while the galactose headgroup is exposed. This this compound/CD1d complex is then recognized by the semi-invariant T-cell receptor (TCR) expressed by iNKT cells (Vα14-Jα18 in mice and Vα24-Jα18 in humans).[5][6][7] This trimolecular interaction is the critical activation signal for iNKT cells.

Signaling Pathway and Downstream Effects

Activation of iNKT cells by the this compound-CD1d complex triggers a rapid and robust release of both T-helper 1 (Th1) and T-helper 2 (Th2) type cytokines within hours.[1][8]

-

Th1 Cytokines : Primarily Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). These cytokines are crucial for anti-tumor and anti-viral responses.[1] They lead to the subsequent activation of other immune effector cells, including Natural Killer (NK) cells, cytotoxic T lymphocytes (CD8+ T cells), and macrophages.[2][7]

-

Th2 Cytokines : Primarily Interleukin-4 (IL-4) and Interleukin-13 (IL-13). These cytokines can modulate the immune response, and their biased production by certain this compound analogs is being explored for the treatment of autoimmune diseases.[1][9][10]

The initial cytokine burst from iNKT cells initiates a wider immune cascade. For instance, IFN-γ produced by iNKT cells activates NK cells, enhancing their proliferation and cytotoxic capabilities.[7] Furthermore, the interaction between activated iNKT cells and DCs leads to DC maturation, a process critical for initiating adaptive immune responses.[3]

Quantitative Data Presentation

The following tables summarize quantitative data from preclinical and clinical studies involving this compound.

Table 1: Preclinical (In Vivo Mouse Models) Data Summary

| Model System | This compound Dose/Regimen | Key Quantitative Findings | Reference |

|---|---|---|---|

| MCA-induced fibrosarcoma | 2 µ g/mouse , i.p., weekly | Weekly treatment elevated serum IFN-γ (peak ~2500 pg/mL) and IL-4 (peak ~1000 pg/mL) after the first injection. A dose as low as 0.5 µg weekly prevented tumor initiation. | [7] |

| B16 Melanoma Metastasis | 100 µg/kg, i.v. | Significantly prolonged the lifespan of mice compared to Mitomycin C. | [11] |

| M5076 Hepatic Metastasis | 100 µg/kg, i.v. (days 7, 11, 15) | Liver weight on day 19 was significantly lower in treated mice (1.19 ± 0.03 g) vs. control (1.99 ± 0.21 g). | [12] |

| NOD Mice (Type 1 Diabetes) | Varies | this compound-activated iNKT cells induce DC maturation. At 6h post-treatment, CD86 and CD40 expression on CD11c+ DCs was significantly upregulated. |[13] |

Table 2: Clinical Trial Data Summary

| Study Population | This compound Dose/Regimen | Key Quantitative Findings | Reference |

|---|---|---|---|

| Advanced Solid Tumors (n=24) | 50–4800 µg/m², i.v. (Days 1, 8, 15 of a 4-week cycle) | No dose-limiting toxicity observed. NKT cells (CD3+Vα24+Vβ11+) disappeared from blood within 24h. Increased TNF-α and GM-CSF in 5 of 24 patients. 7 patients had stable disease for a median of 123 days. | [2][14] |

| Advanced/Recurrent NSCLC (n=11) | α-GalCer-pulsed DCs (up to 1 x 10⁹/m²) | Dramatic increase in peripheral blood Vα24 NKT cells in 1 case. Two cases in the highest dose group remained stable for over a year. | [15][16] |

| Metastatic Malignancy (n=12) | α-GalCer-pulsed DCs (log higher doses per cohort), i.v. and i.d. | IV administration led to increased serum IFN-γ levels; ID did not. Stabilization of disease observed in 6 of 12 subjects. |[17] |

Table 3: In Vitro Cytokine Response Data (Splenocytes)

| Compound | Concentration | IL-4 Production (pg/mL) | IFN-γ Production (pg/mL) | Reference |

|---|---|---|---|---|

| This compound | ~3.2 nM | ~1,500 | ~12,000 | [18] |

| C20:2 (analog) | ~3.2 nM | ~1,500 | ~3,000 | [18] |

| OCH (analog) | ~3.2 nM | ~1,000 | <1,000 |[18] |

Experimental Protocols

Protocol 1: In Vivo Antitumor Activity in a Mouse Metastasis Model

This protocol is based on methodologies used to assess the efficacy of this compound against established liver metastases.[12]

1. Animal Model:

-

Female C57BL/6 mice, 8-12 weeks of age.

2. Tumor Cell Inoculation:

-

Inject 1 x 10⁶ B16-F10 melanoma cells or M5076 sarcoma cells in 200 µL of PBS intravenously (tail vein) for a lung metastasis model or subcutaneously for a spontaneous metastasis model.[12][19]

3. This compound Preparation and Administration:

-

Dissolve this compound in a vehicle solution (e.g., 5.6% sucrose, 0.75% L-histidine, 0.5% Tween 20) by heating to 80°C until clear.[4]

-

For treatment of established metastases, begin administration 7 days after tumor inoculation.

-

Administer this compound intravenously at a dose of 100 µg/kg on days 7, 11, and 15. A control group receives the vehicle only.[12]

4. Efficacy Assessment:

-

Survival: Monitor mice daily and record survival time.

-

Tumor Burden: At a predetermined endpoint (e.g., day 19), euthanize a cohort of mice.[12] Excise lungs or livers, and count metastatic nodules on the organ surface. For liver metastases, organ weight can be used as a surrogate for tumor burden.[12]

5. Immunological Analysis:

-

Collect spleens and livers to isolate mononuclear cells for flow cytometric analysis of iNKT (CD3+NK1.1+) and NK cell populations.[7]

-

Collect blood serum at various time points (e.g., 4h, 24h, 7 days) after this compound injection to measure cytokine levels (IFN-γ, IL-4) by ELISA.[7]

Protocol 2: Preparation and Administration of this compound-Pulsed Dendritic Cells (DCs)

This protocol outlines the generation of this compound-pulsed DCs for clinical applications, adapted from Phase I trial methodologies.[15][16][17]

1. DC Generation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from the patient via leukapheresis.

-

Adhere PBMCs to plastic flasks for 2 hours to enrich for monocytes.

-

Culture the adherent monocytes in media containing GM-CSF and IL-4 for 5-7 days to differentiate them into immature DCs.

2. Pulsing with this compound:

-

On the day before administration (e.g., Day 6 of culture), add this compound to the DC culture at a final concentration of 100 ng/mL.[16]

-

Incubate for 18-24 hours to allow for uptake and presentation of this compound on CD1d molecules.

3. Harvesting and Quality Control:

-

Harvest the this compound-pulsed DCs.

-

Perform quality control checks: cell viability (>70%), negative bacterial culture, and low endotoxin (B1171834) levels (<0.7 EU/mL).[16]

4. Administration:

-

Resuspend the final cell product in 100 mL of saline containing 2.5% human albumin.

-

Administer the cell suspension to the patient intravenously over a 15-30 minute period. Dose levels in clinical trials have ranged from 5 x 10⁷ to 1 x 10⁹ cells/m².[15]

Mandatory Visualizations

References

- 1. Synthesis of all Stereoisomers of this compound, the CD1d-binding NKT Cell Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. adipogen.com [adipogen.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. pnas.org [pnas.org]

- 6. Amide-Linked C4”-Saccharide Modification of this compound Provides Potent Stimulation of Human Invariant NKT Cells and Anti-Tumor Immunity in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. α-Galactosylceramide (this compound) suppression of chemical- and oncogene-dependent carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Therapeutic Potential of Invariant Natural Killer T Cells in Autoimmunity [frontiersin.org]

- 10. pnas.org [pnas.org]

- 11. This compound, a novel immunomodulator, and its antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. An α-galactosylceramide C20:2 N-acyl variant enhances anti-inflammatory and regulatory T cell-independent responses that prevent type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A phase I study of the natural killer T-cell ligand alpha-galactosylceramide (this compound) in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A phase I study of alpha-galactosylceramide (this compound)-pulsed dendritic cells in patients with advanced and recurrent non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

KRN7000-Mediated Immunity: A Technical Guide to Foundational Concepts

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRN7000, a synthetic analog of the marine sponge-derived α-galactosylceramide (α-GalCer), is a potent immunostimulatory glycolipid that has garnered significant interest for its therapeutic potential in a range of diseases, most notably cancer. It functions as a powerful agonist for a unique population of innate-like T lymphocytes known as invariant Natural Killer T (iNKT) cells. This technical guide provides an in-depth overview of the core concepts of this compound-mediated immunity, detailing the underlying cellular and molecular mechanisms, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Mechanism of Action: The this compound-CD1d-iNKT Cell Axis

The primary mechanism of this compound's immunological activity revolves around its specific interaction with invariant Natural Killer T (iNKT) cells. This process is initiated by the presentation of this compound by the non-classical MHC class I-like molecule, CD1d, which is expressed on the surface of various antigen-presenting cells (APCs), including dendritic cells (DCs), macrophages, and B cells.

Upon administration, this compound is taken up by APCs and loaded onto CD1d molecules within the endosomal-lysosomal compartments. The resulting this compound-CD1d complex is then transported to the APC surface. Here, it is recognized by the semi-invariant T-cell receptor (TCR) expressed by iNKT cells. In humans, this TCR is characterized by a Vα24-Jα18 alpha chain paired with a Vβ11 beta chain, while in mice, it consists of a Vα14-Jα18 alpha chain paired with a limited set of Vβ chains.

This trimolecular interaction triggers the activation of iNKT cells, leading to a rapid and robust release of a diverse array of cytokines, encompassing both T helper 1 (Th1) and T helper 2 (Th2) profiles. This initial burst of cytokine production initiates a downstream cascade of immune activation, engaging a wide range of innate and adaptive immune cells.

Key Immune Players and Their Roles

The immunological cascade initiated by this compound involves a coordinated interplay of several key immune cell populations:

-

Invariant Natural Killer T (iNKT) Cells: As the primary targets of this compound, iNKT cells are the central orchestrators of the subsequent immune response. Their activation leads to the production of large quantities of cytokines such as Interferon-gamma (IFN-γ) and Interleukin-4 (IL-4).

-

Antigen-Presenting Cells (APCs): Dendritic cells, macrophages, and B cells are crucial for processing and presenting this compound via CD1d to iNKT cells. The maturation and activation of these APCs are also enhanced by signals from activated iNKT cells.

-

Natural Killer (NK) Cells: NK cells are rapidly activated downstream of iNKT cells, primarily through IFN-γ and other signals. This leads to enhanced NK cell cytotoxicity against tumor cells and infected cells.

-

Conventional T Cells (CD4+ and CD8+): this compound-activated iNKT cells can promote the development of antigen-specific CD4+ helper T cell and CD8+ cytotoxic T lymphocyte (CTL) responses, effectively bridging the innate and adaptive immune systems.

-

B Cells: B cells can also be activated during the this compound-mediated immune response, leading to antibody production.

Data Presentation: Quantitative Insights into this compound-Mediated Immunity

The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of this compound.

Table 1: Serum Cytokine Levels Following this compound Administration in Mice

| Cytokine | Peak Time Post-Administration | Serum Concentration (pg/mL) | Mouse Strain | This compound Dose | Reference |

| IFN-γ | 24 hours | >2000 | C57BL/6 | 2 µ g/mouse (i.p.) | [1] |

| IL-4 | 4 hours | ~1000 | C57BL/6 | 2 µ g/mouse (i.p.) | [1] |

| IL-12 | 8 hours | ~250 | C57BL/6 | Not Specified | [2] |

| TNF-α | 1 hour after LPS challenge | ~4000 | C57BL/6 | 1 µ g/mouse (i.v.) | [3] |

| IL-10 | 2 hours after LPS challenge | ~1500 | C57BL/6 | 1 µ g/mouse (i.v.) | [3] |

Table 2: Immunological Effects of this compound in Human Clinical Trials

| Parameter | Observation | Patient Population | This compound Dose/Regimen | Reference |

| Circulating iNKT Cells (CD3+Vα24+Vβ11+) | Disappeared from blood within 24 hours | Solid Tumors | 50–4800 µg/m² (i.v.) | [2][4] |

| Serum TNF-α | Increased in 5 of 24 patients | Solid Tumors | 50–4800 µg/m² (i.v.) | [2][4] |

| Serum GM-CSF | Increased in 5 of 24 patients | Solid Tumors | 50–4800 µg/m² (i.v.) | [2][4] |

| Serum IFN-γ | Increased in some patients after IV administration | Metastatic Malignancy | α-GalCer-pulsed DC (i.v. and i.d.) | [5][6] |

| Peripheral Blood NK Cell Numbers | Transient decrease in 7 of 24 patients | Solid Tumors | 50–4800 µg/m² (i.v.) | [2][4] |

Experimental Protocols: Methodologies for Studying this compound-Mediated Immunity

This section provides an overview of key experimental protocols used to investigate the immunological effects of this compound.

In Vivo Murine Tumor Models

1. B16 Melanoma Metastatic Model:

-

Cell Line: B16-F10 melanoma cells, syngeneic to C57BL/6 mice.

-

Tumor Inoculation: Intravenous injection of 1 x 10⁵ to 2 x 10⁵ B16-F10 cells into the tail vein of C57BL/6 mice to establish pulmonary metastases.[7][8]

-

This compound Treatment: Intravenous or intraperitoneal administration of this compound, typically starting a few days after tumor cell inoculation. A common dose is 1-2 µg per mouse.[9]

-

Readouts: Survival analysis, enumeration of lung metastatic nodules, and immunological analysis of splenocytes and tumor-infiltrating lymphocytes.[10]

2. CT26 Colon Carcinoma Model:

-

Cell Line: CT26 colon carcinoma cells, syngeneic to BALB/c mice.

-

Tumor Inoculation: Subcutaneous injection of 1 x 10⁶ CT26 cells into the flank of BALB/c mice.[11] Alternatively, for a liver metastasis model, injection of CT26 cells into the portal vein.[12]

-

This compound Treatment: Treatment is often initiated when tumors become palpable or a few days after intraportal injection.[12][13]

-

Readouts: Tumor volume measurements (for subcutaneous models), liver weight and histology (for metastatic models), survival analysis, and immunological assessments.[14]

In Vitro Assays

1. iNKT Cell Activation and Cytokine Production Assay:

-

Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) isolated by Ficoll-Paque density gradient centrifugation.[15]

-

Stimulation: PBMCs are cultured in complete RPMI-1640 medium. This compound is added at a concentration of 100 ng/mL, often presented by autologous monocyte-derived dendritic cells.[16]

-

Incubation: Cells are typically incubated for 24-72 hours.

-

Readouts:

-

Cytokine Measurement: Supernatants are collected, and cytokine levels (e.g., IFN-γ, IL-4) are quantified by ELISA or multiplex bead array.[17]

-

Cell Proliferation: Assessed by [³H]-thymidine incorporation or cell counting.

-

Activation Marker Expression: Expression of markers like CD25 and CD69 on iNKT cells is analyzed by flow cytometry.[18][19]

-

2. Flow Cytometry for iNKT Cell Identification and Phenotyping:

-

Cell Staining: PBMCs or splenocytes are stained with a panel of fluorochrome-conjugated antibodies.

-

Key Antibodies:

-

Analysis: Cells are acquired on a flow cytometer, and the percentage and absolute number of iNKT cells and their expression of activation markers are determined.

3. ELISpot Assay for Cytokine-Secreting Cells:

-

Principle: To enumerate the frequency of cells secreting a specific cytokine at the single-cell level.

-

Procedure:

-

ELISpot plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

-

PBMCs or splenocytes are added to the wells with or without this compound stimulation (e.g., 100 ng/mL).

-

After an incubation period (typically 18-24 hours), cells are washed away.

-

A biotinylated detection antibody against the cytokine is added, followed by a streptavidin-enzyme conjugate.

-

A substrate is added, resulting in the formation of colored spots at the locations of the cytokine-secreting cells.

-

Spots are counted using an automated ELISpot reader.[16]

-

4. In Vitro Cytotoxicity Assay:

-

Effector Cells: iNKT cells, either freshly isolated or expanded in vitro.

-

Target Cells: A CD1d-expressing tumor cell line (e.g., EL4 T-lymphoma cells).[21]

-

Assay:

-

Target cells are labeled with a radioactive isotope (e.g., ⁵¹Cr) or a fluorescent dye.

-

Effector and target cells are co-cultured at various effector-to-target ratios in the presence of this compound (e.g., 100 ng/mL).

-

After a 4-16 hour incubation, the release of the label from lysed target cells into the supernatant is measured.

-

Specific lysis is calculated based on the amount of label released.[21]

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway

This compound-mediated iNKT cell activation signaling cascade.

Experimental Workflow

Workflow for assessing this compound efficacy in a murine tumor model.

Conclusion

This compound represents a powerful tool for probing the biology of iNKT cells and holds considerable promise as a therapeutic agent. Its ability to rapidly activate a potent and multifaceted immune response through the specific engagement of the CD1d-iNKT cell axis underscores its potential in cancer immunotherapy and beyond. A thorough understanding of its foundational concepts, supported by robust quantitative data and well-defined experimental methodologies, is essential for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this compound-mediated immunity. Further research will continue to refine our understanding of its complex mechanism of action and optimize its clinical application.

References

- 1. α-Galactosylceramide (this compound) suppression of chemical- and oncogene-dependent carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. A phase I study of the natural killer T-cell ligand alpha-galactosylceramide (this compound) in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Comparison of clinical and immunological effects of intravenous and intradermal administration of α-galactosylceramide (this compound)-pulsed dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of mouse melanoma cell lines by their mortal malignancy using an experimental metastatic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antitumor activity of alpha-galactosylceramide, this compound, in mice with the melanoma B16 hepatic metastasis and immunohistological study of tumor infiltrating cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. meliordiscovery.com [meliordiscovery.com]

- 12. Treatment of hepatic metastasis of the colon26 adenocarcinoma with an alpha-galactosylceramide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hypoestoxide inhibits tumor growth in the mouse CT26 colon tumor model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Optimal Method to Stimulate Cytokine Production and Its Use in Immunotoxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Combination therapy of in vitro‐expanded natural killer T cells and α‐galactosylceramide‐pulsed antigen‐presenting cells in patients with recurrent head and neck carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Amide-Linked C4”-Saccharide Modification of this compound Provides Potent Stimulation of Human Invariant NKT Cells and Anti-Tumor Immunity in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biocompare.com [biocompare.com]

- 19. Functional significance of the activation-associated receptors CD25 and CD69 on human NK-cells and NK-like T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. iNKT cell cytotoxic responses control T-lymphoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

KRN7000: A Glycolipid Adjuvant Bridging Innate and Adaptive Immunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

KRN7000, a synthetic α-galactosylceramide, has emerged as a potent immunomodulatory agent with the unique ability to stimulate both the innate and adaptive arms of the immune system. Its mechanism of action is centered on the activation of invariant Natural Killer T (iNKT) cells, a specialized lymphocyte population that shares characteristics of both T cells and Natural Killer (NK) cells. This technical guide provides a comprehensive overview of the core mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the fields of immunology, oncology, and infectious diseases.

Core Mechanism of Action: Activating the Immune Cascade

This compound's immunological activity is initiated through its specific recognition by the CD1d molecule, a non-classical MHC class I-like glycoprotein (B1211001) expressed on the surface of antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages.[1][2] The lipid portion of this compound anchors within the hydrophobic grooves of the CD1d molecule, while the galactose headgroup is exposed for recognition by the semi-invariant T-cell receptor (TCR) of iNKT cells.[1] In humans, these iNKT cells are characterized by a Vα24-Jα18 TCR alpha chain paired with a Vβ11 chain.[2]

This trimolecular interaction between this compound, CD1d, and the iNKT cell TCR triggers the rapid activation of iNKT cells, leading to a cascade of downstream immunological events that bridge the innate and adaptive immune responses.

Innate Immune Activation

Upon activation, iNKT cells rapidly secrete a diverse array of cytokines, including both Th1- and Th2-type cytokines.[1][2] This initial burst of cytokines orchestrates the activation of various components of the innate immune system:

-

Natural Killer (NK) Cells: iNKT cell-derived interferon-gamma (IFN-γ) is a potent activator of NK cells, enhancing their cytotoxic activity against tumor cells and virus-infected cells.[1]

-

Dendritic Cells (DCs): The interaction with activated iNKT cells, along with the cytokine milieu, induces the maturation of DCs.[3] This is characterized by the upregulation of co-stimulatory molecules (CD40, CD80, CD86) and MHC class II, enhancing their ability to prime adaptive immune responses.[3]

-

Other Innate Cells: Macrophages and other innate immune cells are also activated, contributing to the overall inflammatory response and pathogen clearance.[1]

Adaptive Immune Activation

The activation of the innate immune system, particularly the maturation of DCs, provides a crucial link to the adaptive immune response:

-

Antigen Presentation: Mature DCs are highly efficient at capturing, processing, and presenting antigens to conventional T cells.

-

T-Cell Priming: The upregulation of co-stimulatory molecules on DCs provides the necessary secondary signals for the robust activation and differentiation of antigen-specific CD4+ helper T cells and CD8+ cytotoxic T lymphocytes (CTLs).

-

B-Cell Help: Activated CD4+ T cells can then provide help to B cells, promoting their differentiation into antibody-producing plasma cells.

This sequential activation of innate and adaptive immunity underscores the potential of this compound as a powerful adjuvant in vaccines and cancer immunotherapies.

Quantitative Data on this compound's Immunological Effects

The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of this compound.

Table 1: In Vivo Cytokine Response to this compound in Mice

| Cytokine | Peak Time (hours post-injection) | Route | Dose | Mouse Strain | Reference |

| IL-4 | 2 | i.p. | 4.8 nmol | C57BL/6 | [4] |

| IFN-γ | 12-24 | i.p. | 4.8 nmol | C57BL/6 | [4] |

Table 2: Clinical Effects of Intravenous this compound in Patients with Solid Tumors

| Parameter | Observation | Dose Range (i.v.) | Patient Cohort | Reference |

| NKT Cells (CD3+Vα24+Vβ11+) | Disappeared from blood within 24h | 50–4800 μg/m² | 24 patients with solid tumors | [1][2] |

| Serum Cytokines | Increased TNF-α and GM-CSF | 50–4800 μg/m² | 5 out of 24 patients | [1][2] |

| NK Cell Numbers and Cytotoxicity | Transient decrease in peripheral blood | 50–4800 μg/m² | 7 out of 24 patients | [1][2] |

| Clinical Response | No complete or partial responses; 7 patients had stable disease | 50–4800 μg/m² | 24 patients with solid tumors | [1][2] |

Table 3: Clinical Trial of this compound-Pulsed Dendritic Cells in Non-Small Cell Lung Cancer

| Dose Level | DC Dose (cells/m²) | Route | Key Observation | Reference |

| Level 1 | 5 x 10⁷ | i.v. | Well-tolerated | [5][6] |

| Level 2 | 2.5 x 10⁸ | i.v. | Well-tolerated | [5][6] |

| Level 3 | 1 x 10⁹ | i.v. | Dramatic increase in peripheral blood Vα24 NKT cells in one case | [5][6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

In Vivo Mouse Model for Antitumor Efficacy

Objective: To evaluate the antitumor activity of this compound in a murine melanoma lung metastasis model.

Materials:

-

Mice: C57BL/6 mice (female, 6-8 weeks old).

-

Tumor Cells: B16.F10 melanoma cells.

-

This compound: Prepared as a stock solution in DMSO and diluted in a vehicle solution (e.g., PBS with 0.5% Tween-20) for injection.[7]

-

Reagents: Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), trypsin-EDTA, PBS, Matrigel (optional).

Procedure:

-

Cell Culture: Maintain B16.F10 melanoma cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Tumor Cell Preparation: On the day of injection, harvest B16.F10 cells using trypsin-EDTA, wash twice with sterile PBS, and resuspend in PBS at a concentration of 5 x 10⁵ cells per 200 µL.

-

Tumor Inoculation: Inject 5 x 10⁵ B16.F10 cells in 200 µL of PBS intravenously (i.v.) into the tail vein of C57BL/6 mice.

-

This compound Administration:

-

Treatment Group: On day 3 and day 7 post-tumor inoculation, administer this compound (e.g., 4 nmol per mouse) intravenously.[7]

-

Vehicle Control Group: Administer an equal volume of the vehicle solution on the same schedule.

-

-

Tumor Burden Assessment: On day 15 post-tumor inoculation, euthanize the mice and harvest the lungs. Quantify the tumor burden by counting the number of metastatic nodules on the lung surface or by measuring the percentage of the lung surface area covered by tumors using image analysis software.[7]

Human Dendritic Cell Maturation and NKT Cell Expansion Assay

Objective: To assess the ability of this compound-pulsed dendritic cells to expand and activate human iNKT cells in vitro.

Materials:

-

Human PBMCs: Isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.

-

Reagents for DC Generation: Recombinant human GM-CSF and IL-4.

-

This compound: Dissolved in DMSO.

-

Cytokines for NKT cell expansion: Recombinant human IL-7 and IL-15.

-

Flow Cytometry Antibodies: Fluorochrome-conjugated antibodies against human CD3, Vα24, Vβ11, CD83, CD86.

-

Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and antibiotics.

Procedure:

-

Generation of Monocyte-Derived DCs (moDCs):

-

Isolate monocytes from PBMCs by plastic adherence or using CD14 magnetic beads.

-

Culture monocytes in RPMI-1640 with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 50 ng/mL) for 5-7 days to generate immature moDCs.

-

-

Pulsing DCs with this compound:

-

On the day before co-culture, add this compound (e.g., 100 ng/mL) to the immature moDC culture for 18-24 hours.[5]

-

-

Co-culture with PBMCs:

-

Harvest the this compound-pulsed moDCs and co-culture them with autologous PBMCs at a specific ratio (e.g., 1:10 DC:PBMC).

-

Supplement the co-culture with IL-7 (e.g., 10 ng/mL) and IL-15 (e.g., 10 ng/mL).

-

-

NKT Cell Expansion Analysis:

-

After 7 days of co-culture, harvest the cells and stain with fluorochrome-conjugated antibodies against CD3, Vα24, and Vβ11.

-

Analyze the percentage and absolute number of Vα24+Vβ11+ NKT cells by flow cytometry.

-

-

DC Maturation Analysis:

-

Analyze the this compound-pulsed moDCs for the expression of maturation markers such as CD83 and CD86 by flow cytometry.

-

Cytokine Measurement by ELISA

Objective: To quantify the levels of IFN-γ and IL-4 in serum or cell culture supernatants following this compound stimulation.

Materials:

-

ELISA Kit: Commercially available ELISA kits for human or mouse IFN-γ and IL-4.

-

Samples: Serum from this compound-treated mice or patients, or supernatants from in vitro cell cultures.

-

Microplate Reader: Capable of measuring absorbance at 450 nm.

Procedure:

-

Plate Preparation: Coat a 96-well microplate with the capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Add diluted samples and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

-

Substrate Development: Wash the plate and add a TMB substrate solution. Incubate in the dark until a color develops.

-

Reaction Stoppage and Reading: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.

Logical Relationships in this compound-Mediated Immunity

The following diagram illustrates the logical flow of events from this compound administration to the generation of a broad-spectrum immune response.

Conclusion

This compound stands as a paradigm for the targeted activation of a specific immune cell subset to orchestrate a broad and potent immune response. Its ability to engage iNKT cells and subsequently mobilize both innate and adaptive effector mechanisms provides a strong rationale for its continued investigation as a therapeutic agent and adjuvant. The data and protocols presented in this guide offer a foundational resource for researchers seeking to further elucidate the immunological properties of this compound and to translate its potential into clinical applications for the treatment of cancer and other diseases. The continued exploration of this compound and its analogues holds significant promise for the future of immunotherapy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A phase I study of the natural killer T-cell ligand alpha-galactosylceramide (this compound) in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of Natural Killer T Cells by α-Galactosylceramide Rapidly Induces the Full Maturation of Dendritic Cells In Vivo and Thereby Acts as an Adjuvant for Combined CD4 and CD8 T Cell Immunity to a Coadministered Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. A phase I study of alpha-galactosylceramide (this compound)-pulsed dendritic cells in patients with advanced and recurrent non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amide-Linked C4”-Saccharide Modification of this compound Provides Potent Stimulation of Human Invariant NKT Cells and Anti-Tumor Immunity in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Administration of KRN7000 to Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of KRN7000 (α-Galactosylceramide) to mice for pre-clinical research. This compound is a potent immunostimulatory glycolipid that activates Natural Killer T (NKT) cells, making it a valuable tool in studies of cancer immunotherapy, infectious diseases, and autoimmune conditions.[1][2]

Overview and Mechanism of Action

This compound is a synthetic analog of a glycolipid originally isolated from the marine sponge Agelas mauritianus.[1][3] It is a specific ligand for the CD1d protein, a non-classical MHC class I-like molecule expressed on antigen-presenting cells (APCs).[2][3] The binding of this compound to CD1d forms a complex that is recognized by the semi-invariant T-cell receptor (TCR) of NKT cells.[2][4] This interaction triggers the rapid activation of NKT cells, leading to the secretion of a broad range of Th1 and Th2 cytokines, which in turn modulates the activity of other immune cells such as NK cells, T cells, and B cells.[4][5]

Signaling Pathway of this compound-Mediated NKT Cell Activation

Caption: this compound binds to CD1d on APCs, activating NKT cells and downstream immune responses.

Preparation of this compound for In Vivo Administration

This compound is a hydrophobic molecule with low solubility in aqueous solutions.[1][6] Proper solubilization is critical for its biological activity. Several vehicle formulations and preparation methods have been successfully used.

Vehicle Formulations

| Vehicle Component | Concentration | Source |

| Option 1: Sucrose-Histidine-Tween 20 | ||

| Sucrose | 5.6% | [1] |

| L-Histidine | 0.75% | [1] |

| Tween 20 | 0.5% | [1] |

| Option 2: Polysorbate 20 / Tween 20 in Saline/PBS | ||

| Polysorbate 20 (Tween 20) | 0.5% | [7][8] |

| Solvent | 0.9% NaCl or PBS | [7][8] |

| Option 3: DMSO and Tween 20 in PBS (for stock solutions) | ||

| DMSO | Initial high concentration (e.g., 20 mM) | [9][10] |

| Tween 20 | 0.5% in PBS for dilution | [9][10] |

| Final DMSO concentration | Low (e.g., 0.1%) | [9] |

Protocol for Solubilization

This protocol synthesizes common methods for preparing this compound for injection.

Materials:

-

This compound powder

-

Selected vehicle components (e.g., PBS, Tween 20)

-

Sterile glass vial (sonication should be performed in glass, not plastic)[6]

-

Water bath sonicator

-

Heating block or water bath set to 80°C[1]

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile glass vial.

-

Vehicle Addition: Add the chosen vehicle to the vial. If using a multi-component vehicle, pre-mix the components before adding to the this compound.

-

Heating: Heat the mixture at 80°C until the material is completely dissolved.[1] The solution may appear clear or as a slightly cloudy suspension, which is acceptable for use.[6]

-

Sonication: Sonicate the solution in a water bath sonicator. This step is crucial for achieving a uniform suspension.[6]

-

Cooling: Allow the solution to cool to room temperature before injection.

-

Pre-injection Preparation: It is recommended to warm and sonicate the solution immediately prior to each use to ensure homogeneity.[6]

-

Lyophilization (Optional): The sucrose-based solution can be lyophilized for long-term storage and easily reconstituted with pure water.[1]

Administration Protocols

The route of administration and dosage can significantly impact the immunological outcome. Intravenous (i.v.) and intraperitoneal (i.p.) injections are the most common routes for mice.

Experimental Workflow for this compound Administration and Analysis

Caption: A typical workflow for this compound studies, from preparation to in vivo analysis.

Dosage and Administration Regimens

The optimal dose and schedule are model-dependent. Below is a summary of dosages used in various studies.

| Application | Mouse Strain | Dose | Route | Schedule | Source |

| Cancer Immunotherapy | |||||

| Carcinogen-Induced Fibrosarcoma | C57BL/6 | 2 µ g/mouse | i.p. | Weekly | [5] |

| Spontaneous Hepatic Metastasis | C57BL/6 | 100 µg/kg | i.v. | Days 7, 11, 15 post-tumor challenge | [7] |

| B16 Melanoma Metastasis | C57BL/6 | 5 µ g/mouse | i.p. | Days 0, 4, 8 post-tumor challenge | [8] |

| B16 Melanoma & EL-4 Lymphoma | - | 100 µg/kg | i.v. / i.p. | Not specified | [11] |

| Autoimmune Model | |||||

| Type 1 Diabetes Prevention | NOD | 4 µ g/mouse | i.p. | Every other day for 3 weeks | [12] |

| General Immunostimulation | |||||

| Cytokine Release Analysis | C57BL/6 | 5 µ g/mouse | i.p. | Single dose | [8] |

| iNKT Cell Activation | hCD1d-KI | 4 nmol/mouse (~3.4 µg) | i.v. | Single dose | [9] |

Note: 2 µg per mouse is a commonly used dose for optimal NKT cell activation in a single treatment.[5]

Intraperitoneal (i.p.) Injection Protocol

-

Animal Restraint: Properly restrain the mouse to expose the abdomen.

-

Injection Site: Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Needle Insertion: Using a 25-27 gauge needle, penetrate the skin and abdominal wall at a 10-20 degree angle.

-

Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated.

-

Injection: Inject the prepared this compound solution (typically 100-200 µL volume).[5]

-

Withdrawal: Smoothly withdraw the needle and return the mouse to its cage.

Intravenous (i.v.) Injection Protocol

-

Animal Restraint: Place the mouse in a suitable restrainer to immobilize the tail.

-

Vein Dilation: Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

-

Injection Site: Identify one of the lateral tail veins.

-

Needle Insertion: Using a 27-30 gauge needle with the bevel facing up, insert the needle into the vein at a shallow angle.

-

Injection: Slowly inject the this compound solution (typically 100 µL volume).[7] Resistance or the formation of a subcutaneous bleb indicates a failed attempt.

-

Withdrawal and Pressure: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Post-Administration Monitoring and Analysis

Following this compound administration, various immunological parameters can be assessed.

-

Cytokine Analysis: Serum levels of cytokines such as IFN-γ and IL-4 can be measured by ELISA. Peak IFN-γ levels are often observed around 24 hours post-injection, while IL-4 peaks earlier, around 2-4 hours.[5][9]

-

Cellular Analysis: Mononuclear cells can be isolated from the spleen and liver to analyze NKT cell activation, proliferation, and anergy by flow cytometry.[5] Activation markers like CD69 are typically assessed.[5]

-

Tumor Models: In cancer studies, tumor growth should be monitored regularly by measuring tumor dimensions with calipers.[5][10] In metastasis models, endpoint analysis may involve counting metastatic nodules in organs like the lungs or liver.[7][8]

These protocols and notes provide a comprehensive guide for the effective administration of this compound to mice. Researchers should adapt dosages and schedules based on the specific experimental model and objectives.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Production and characterization of monoclonal antibodies against complexes of the NKT cell ligand α-galactosylceramide bound to mouse CD1d - PMC [pmc.ncbi.nlm.nih.gov]

- 3. avantiresearch.com [avantiresearch.com]

- 4. Stereospecific Synthesis and Biological Evaluation of this compound Analogues with Thio-modifications at the Acyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α-Galactosylceramide (this compound) suppression of chemical- and oncogene-dependent carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hellobio.com [hellobio.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. JCI - Glycolipid antigen induces long-term natural killer T cell anergy in mice [jci.org]

- 9. Amide-Linked C4”-Saccharide Modification of this compound Provides Potent Stimulation of Human Invariant NKT Cells and Anti-Tumor Immunity in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Humanized Mouse Model Coupled with Computational Analysis Identifies Potent Glycolipid Agonist of Invariant NKT Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, a novel immunomodulator, and its antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An α-galactosylceramide C20:2 N-acyl variant enhances anti-inflammatory and regulatory T cell-independent responses that prevent type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for KRN7000 in Murine Cancer Models

Introduction

KRN7000, a synthetic analog of α-galactosylceramide (α-GalCer), is a potent immunostimulatory glycolipid that has demonstrated significant anti-tumor activity in a variety of preclinical murine cancer models.[1][2][3] It functions by specifically activating invariant Natural Killer T (iNKT) cells, a unique population of T lymphocytes that share characteristics of both T cells and Natural Killer (NK) cells.[1] This activation triggers a cascade of downstream immune events, leading to a robust anti-tumor response. These application notes provide a comprehensive overview of the standard dosages, experimental protocols, and the underlying mechanism of action of this compound in murine cancer research.

Data Presentation: this compound Dosage in Murine Cancer Models

The optimal dosage and administration schedule for this compound can vary depending on the specific murine cancer model, the tumor type, and the experimental goals. Below is a summary of commonly used dosages and administration routes compiled from various studies.

| Cancer Model | Mouse Strain | This compound Dosage | Administration Route | Treatment Schedule | Reference |

| Metastatic Melanoma (B16) | C57BL/6 | 100 µg/kg | Intravenous (i.v.) | Days 7, 11, and 15 post-tumor inoculation | [2] |

| T-cell Lymphoma (EL-4) | C57BL/6 | 100 µg/kg | Intraperitoneal (i.p.) | Not specified | [2] |

| Spontaneous Hepatic Metastases (M5076 Reticulum Cell Sarcoma) | Not specified | 100 µg/kg | Intravenous (i.v.) | Days 7, 11, and 15 post-tumor inoculation | [4] |

| Methylcholanthrene-induced Sarcomas | C57BL/6 | 2 µ g/mouse (in 0.2 ml) | Intraperitoneal (i.p.) | Weekly for 10 weeks | [1] |

| Mammary Carcinoma (Her-2/neu transgenic) | CBf1-neuT | 2 µ g/mouse | Intraperitoneal (i.p.) | Weeks 5, 9, 13, 17, 21, 25, and 29 | [1] |

| Spontaneous Sarcomas (p53-/-) | p53-/- | 2 µ g/mouse | Intraperitoneal (i.p.) | Weekly | [1] |